molecular formula C17H20N6O B2710749 N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-15-9

N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2710749
CAS No.: 1105205-15-9
M. Wt: 324.388
InChI Key: VUGVSQLVQWKERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure known to act as a bioisostere of the endogenous purine nucleobase adenine . This key characteristic allows derivatives of this scaffold to function as competitive ATP antagonists, making them particularly valuable for investigating various kinase-driven pathways . While specific biological data for this exact compound requires further investigation, compounds sharing this core structure have demonstrated potent pharmacological activities in scientific research. Notably, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of critical protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) . These molecular targets are central to the uncontrolled proliferation of cancer cells, and inhibiting them is a prominent strategy in oncology research . Research into closely related analogs has shown promising anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The structural features of this compound—including the 4-methoxyphenyl and piperidin-1-yl substituents—are consistent with the pharmacophoric requirements for targeting the ATP-binding site of kinases, suggesting strong potential for use in biochemical and cellular assays . This product is intended for non-human research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-24-13-7-5-12(6-8-13)19-15-14-11-18-22-16(14)21-17(20-15)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGVSQLVQWKERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and piperidin-1-yl groups can be carried out via nucleophilic substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its efficacy in reducing inflammation through various mechanisms:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines, leading to reduced inflammation.
  • Case Study : In a study assessing acute toxicity and anti-inflammatory effects, derivatives of pyrazolo[3,4-d]pyrimidines demonstrated lower toxicity than traditional anti-inflammatory drugs like Diclofenac, while effectively reducing carrageenan-induced edema in animal models .

Anticancer Activity

N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results in anticancer research:

  • Cytotoxicity Studies : Preliminary studies on various cancer cell lines have indicated significant cytotoxic effects. For example:
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF-7 (Breast Cancer)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored with some encouraging results:

  • Efficacy Against Bacterial Strains : Certain derivatives have demonstrated effectiveness against multiple bacterial strains, indicating potential for use in treating infections.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include the reaction of appropriate precursors under controlled conditions. The structural characterization is typically performed using techniques such as NMR and IR spectroscopy to confirm the formation and purity of the compound .

Future Directions and Research Opportunities

Given the diverse applications of this compound, future research could focus on:

  • Further Pharmacological Studies : Expanding the investigation into its mechanism of action and potential side effects.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.
  • Derivatives Development : Synthesizing new derivatives to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 6

Compound ID 6-Substituent Yield (%) Melting Point (°C) Key Property Reference
2a () Methylthio 69 169–171 Antibacterial activity
2c () Ethylthio 51 128–131 Enhanced lipophilicity
Target Compound Piperidin-1-yl N/A N/A Kinase inhibition, CNS penetration
G414-0280 () Cyclohexylpiperazin-1-yl N/A N/A Kinase selectivity

Substituent Effects at Position 4

The 4-amine group’s aryl modifications influence binding affinity and metabolic stability:

  • N-(4-Chlorophenyl) derivatives (): Demonstrate potent antibacterial activity (IC₅₀ ~0.29 μM) but higher toxicity due to halogenated aryl groups .
  • N-(4-Methoxyphenyl) derivatives : The methoxy group improves solubility and reduces cytotoxicity, as seen in analogs like 20o (), which showed 77% yield and HUVEC inhibition .
  • N-Benzyl derivatives (): Increased steric bulk reduces enzymatic degradation but may hinder target binding .

Table 2: Substituent Effects at Position 4

Compound ID 4-Substituent Biological Activity Key Finding Reference
11 () 4-Chlorophenyl Antibacterial (S. aureus) IC₅₀ = 0.29 μM
20o () 4-Methoxyphenyl Kinase inhibition (HUVEC) 77% yield, IC₅₀ = 0.29 μM
Target Compound 4-Methoxyphenyl Kinase inhibition (inferred) Enhanced solubility
NSC3962 () Benzyl Reduced metabolic degradation Improved half-life

Position 1 Modifications

Position 1 substitutions influence pharmacokinetics and synthetic accessibility:

  • 1-(Chlorophenylethyl) derivatives (): Moderate yields (48–71%) and improved target engagement due to hydrophobic interactions .
  • 1-Methyl derivatives (): Simplified synthesis (e.g., 62% yield for 6-(chloromethyl)-N,1-dimethyl analog) but reduced potency .
  • Unsubstituted (1H) derivatives : The target compound’s unsubstituted position may enhance conformational flexibility for target binding .

Table 3: Position 1 Substituent Comparisons

Compound ID 1-Substituent Yield (%) Key Impact Reference
2e () 2-Chloro-2-phenylethyl 62 Hydrophobic target interactions
G414-0712 () 4-Benzylpiperazin-1-yl N/A Enhanced kinase selectivity
Target Compound Unsubstituted (1H) N/A Conformational flexibility

Research Findings and Implications

  • Synthetic Accessibility : Derivatives with smaller 1- and 6-substituents (e.g., methyl, ethyl) are easier to synthesize but trade off potency for simplicity .
  • Biological Performance : The 4-methoxyphenyl group balances solubility and activity, making it superior to halogenated analogs in toxicity profiles .
  • Kinase Inhibition : Piperidin-1-yl and cyclohexylpiperazine groups at position 6 are critical for CNS-penetrant kinase inhibitors, as seen in and inferred for the target compound .

Biological Activity

N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N6OC_{23}H_{24}N_{6}O with a molecular weight of approximately 400.5 g/mol. The presence of the piperidine and methoxyphenyl groups contributes significantly to its biological profile.

PropertyValue
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
CAS Number946218-91-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes or receptors involved in various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .
  • Cell Cycle Modulation : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)0.85 ± 0.03
HL60 (Leukemia)1.10 ± 0.14
K562 (Leukemia)0.95 ± 0.40

The compound's selectivity index indicates low toxicity towards normal cells while exhibiting potent cytotoxicity against cancer cells, highlighting its therapeutic potential .

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidines, including this compound. These studies indicate that structural modifications can enhance biological activity and selectivity:

  • Study on Antiproliferative Activity : A comparative analysis found that derivatives with different substituents exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of methoxy groups was associated with improved selectivity and potency against specific tumor types .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis via mitochondrial pathways and enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Q & A

What are the standard synthetic routes for N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Level: Basic
Answer:
The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. A typical route involves:

Chloropyrimidine Intermediate : Start with 4-chloro-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as the core intermediate.

Piperidine Substitution : React the chloro-substituted intermediate with piperidine in a polar aprotic solvent (e.g., DMF) under reflux to introduce the piperidin-1-yl group at position 3.

Amination : Couple the resulting intermediate with 4-methoxyaniline using a Buchwald-Hartwig amination or direct nucleophilic aromatic substitution, often requiring palladium catalysts or copper-mediated conditions.
Key purification steps include recrystallization from acetonitrile or ethanol and characterization via HPLC for >99% purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • 1H/13C NMR : To confirm substituent positions and aromaticity. For example, in related pyrazolo[3,4-d]pyrimidines, the pyrimidine proton appears at δ ~8.04 ppm (singlet), while methoxy groups resonate at δ ~3.80 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3100 cm⁻¹, C-O-C stretches from methoxy groups at ~1244 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H20N6O: 325.1775) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., intramolecular N-H⋯N bonds stabilizing the pyrimidine core) .

What are the primary biological targets and mechanisms of action for this compound?

Level: Basic
Answer:
While direct mechanistic data for this compound is limited, structurally related pyrazolo[3,4-d]pyrimidines exhibit:

  • Kinase Inhibition : ATP-binding site targeting in tyrosine kinases (e.g., JAK2, EGFR) via π-π stacking and hydrogen bonding with hinge regions.
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Anticancer Potential : Induction of apoptosis through Bcl-2/Bax pathway modulation.
    Validate activity using kinase inhibition assays (e.g., ADP-Glo™) and MIC tests for antimicrobial screening .

How can researchers optimize synthetic yield and purity for large-scale production?

Level: Advanced
Answer:

  • Solvent Optimization : Replace DMF with less toxic solvents (e.g., 2-MeTHF) to improve reaction efficiency and ease of purification.
  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2/Xantphos vs. CuI/1,10-phenanthroline) to reduce byproducts.
  • Continuous Flow Reactors : Enhance scalability and reduce reaction times compared to batch processes.
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (e.g., MeOH:H2O 70:30) to isolate high-purity fractions .

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:
Contradictions may arise from:

  • Polymorphism : Different crystal forms (e.g., polymorphs with varying dihedral angles) alter solubility and bioactivity. Use X-ray crystallography to confirm structural consistency .
  • Purity Discrepancies : Trace impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and LC-MS.
  • Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-verify activity.

What computational methods predict the reactivity of structural analogs?

Level: Advanced
Answer:

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models predict regioselectivity in nucleophilic substitution reactions.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., docking to kinase domains using AutoDock Vina).
  • Reaction Path Search : ICReDD’s workflow combines quantum chemistry and machine learning to identify optimal reaction conditions and substituent effects .

What strategies mitigate toxicity in preclinical studies?

Level: Advanced
Answer:

  • Metabolic Profiling : Identify toxic metabolites using liver microsome assays (e.g., human CYP450 isoforms).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects.
  • SAR Studies : Modify the 4-methoxyphenyl or piperidine groups to enhance selectivity. For example, fluorination of the phenyl ring improves metabolic stability .

How do structural modifications influence pharmacokinetic properties?

Level: Advanced
Answer:

  • Lipophilicity : Introducing trifluoromethyl groups (logP ~2.5) enhances membrane permeability but may reduce solubility.
  • Half-Life : Piperidine N-methylation slows hepatic clearance (e.g., t1/2 increased from 2.1 to 4.8 hrs in rat models).
  • Bioavailability : Co-crystallization with succinic acid improves oral absorption (e.g., 45% vs. 22% for free base) .

What in vivo models are suitable for evaluating therapeutic potential?

Level: Advanced
Answer:

  • Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human cancer cell lines (e.g., HCT-116 for colorectal cancer).
  • PK/PD Studies : Monitor plasma concentration-time profiles and tumor volume reduction.
  • Toxicokinetics : Assess maximum tolerated dose (MTD) and organ-specific toxicity via histopathology .

How can researchers address solubility challenges in formulation?

Level: Advanced
Answer:

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance aqueous solubility.
  • Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in ethanol.
  • Co-Solvents : Use PEG-400/water mixtures (70:30) for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.